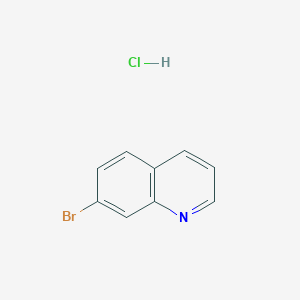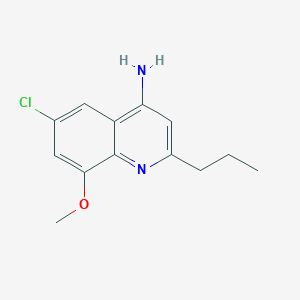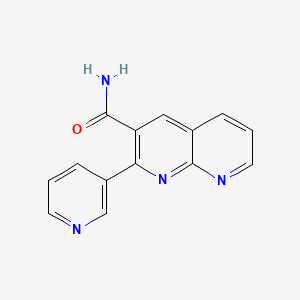
7-Bromoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoquinoline hydrochloride is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The addition of a bromine atom at the seventh position of the quinoline ring forms 7-bromoquinoline, which is then converted to its hydrochloride salt for enhanced stability and solubility. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromoquinoline hydrochloride typically involves the bromination of quinoline. One common method is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the seventh position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form quinoline or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted quinolines with various functional groups.
- Oxidized quinoline derivatives.
- Reduced quinoline derivatives .
Applications De Recherche Scientifique
7-Bromoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an antimalarial agent and in the development of anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 7-bromoquinoline hydrochloride varies depending on its application. In medicinal chemistry, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, in antimalarial research, it may inhibit the heme detoxification pathway in the malaria parasite, leading to its death. The exact molecular pathways involved can vary and are often the subject of ongoing research .
Comparaison Avec Des Composés Similaires
8-Bromoquinoline: Another brominated quinoline derivative with similar applications but different reactivity due to the position of the bromine atom.
Quinoline: The parent compound, which lacks the bromine substitution and has different chemical properties.
Chloroquine: A well-known antimalarial drug that shares structural similarities with quinoline derivatives
Uniqueness: 7-Bromoquinoline hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Propriétés
Formule moléculaire |
C9H7BrClN |
|---|---|
Poids moléculaire |
244.51 g/mol |
Nom IUPAC |
7-bromoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H;1H |
Clé InChI |
HAWYLVTZWPHORO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)Br)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)

![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)









![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)
